ETHYL 2-({3-ETHOXY-2-[(ETHOXYCARBONYL)AMINO]-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YL}AMINO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
Overview
Description
Ethyl 2-({1-(ethoxycarbonyl)-1-[(ethoxycarbonyl)amino]-2,2,2-trifluoroethyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as antiplatelet agents. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({3-ETHOXY-2-[(ETHOXYCARBONYL)AMINO]-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YL}AMINO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the trifluoroethyl group and the ethoxycarbonyl groups. Common reagents used in these reactions include ethyl chloroformate, trifluoroacetic acid, and various amines. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({1-(ethoxycarbonyl)-1-[(ethoxycarbonyl)amino]-2,2,2-trifluoroethyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, ETHYL 2-({3-ETHOXY-2-[(ETHOXYCARBONYL)AMINO]-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YL}AMINO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. These studies can provide insights into the compound’s potential as a therapeutic agent.
Medicine
In medicine, compounds with similar structures are often investigated for their pharmacological properties, including antiplatelet, anti-inflammatory, and anticancer activities. The presence of the trifluoroethyl group and the thienopyridine core may contribute to the compound’s bioactivity and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of ETHYL 2-({3-ETHOXY-2-[(ETHOXYCARBONYL)AMINO]-1,1,1-TRIFLUORO-3-OXOPROPAN-2-YL}AMINO)-6-METHYL-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoroethyl group and the thienopyridine core play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A well-known antiplatelet agent with a thienopyridine core.
Prasugrel: Another antiplatelet drug with a similar structure.
Ticlopidine: An older antiplatelet agent with a thienopyridine core.
Uniqueness
Ethyl 2-({1-(ethoxycarbonyl)-1-[(ethoxycarbonyl)amino]-2,2,2-trifluoroethyl}amino)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to the presence of the trifluoroethyl group and the multiple ethoxycarbonyl groups. These features may enhance its chemical stability, bioavailability, and specificity for certain molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
ethyl 2-[[3-ethoxy-2-(ethoxycarbonylamino)-1,1,1-trifluoro-3-oxopropan-2-yl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O6S/c1-5-29-15(26)13-11-8-9-25(4)10-12(11)32-14(13)23-18(19(20,21)22,16(27)30-6-2)24-17(28)31-7-3/h23H,5-10H2,1-4H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYSHZWIZGGPHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(C(=O)OCC)(C(F)(F)F)NC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.